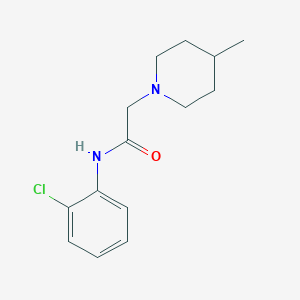![molecular formula C22H19ClN2O5 B3530871 N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide](/img/structure/B3530871.png)
N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It has also been suggested that it exerts its anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide is its potential use as a therapeutic agent for the treatment of various diseases. It has also been found to possess anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide is its potential toxicity, which requires careful handling and monitoring during experiments.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide. One of the areas of focus is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of focus is the study of its potential use as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the underlying mechanisms of its anti-inflammatory, analgesic, and anti-cancer properties, which can lead to the development of new drugs with improved efficacy and safety.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-14-7-8-16(12-19(14)23)24-22(26)18-5-3-4-6-21(18)30-13-15-11-17(25(27)28)9-10-20(15)29-2/h3-12H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQKGQLFHOAHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B3530800.png)
![3-chloro-N-[({2-[4-(dimethylamino)phenyl]-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3530805.png)
![4-methoxy-N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3530806.png)

![isopropyl 2-chloro-5-{[(2-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B3530814.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3530819.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3530823.png)
![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3530830.png)
![methyl [5-(2,4-diethoxybenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3530849.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-furamide](/img/structure/B3530858.png)



![5-(4-bromobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530895.png)